(S)-(+)-2-Heptyl isothiocyanate synthesis pathway
(S)-(+)-2-Heptyl isothiocyanate synthesis pathway
An In-depth Technical Guide to the Stereoselective Synthesis of (S)-(+)-2-Heptyl Isothiocyanate
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed pathway for the synthesis of (S)-(+)-2-Heptyl isothiocyanate, a chiral molecule of interest to researchers in medicinal chemistry and drug development. The narrative emphasizes not just the procedural steps but the underlying chemical principles and strategic decisions that ensure a successful, high-yield, and stereoretentive synthesis.
Introduction: The Significance of Chiral Isothiocyanates
Isothiocyanates (ITCs), characterized by the R-N=C=S functional group, are a class of organosulfur compounds renowned for their potent biological activities.[1][2] Naturally occurring in cruciferous vegetables, they are responsible for the pungent flavor of plants like mustard and wasabi.[2] Beyond their culinary role, ITCs exhibit a remarkable range of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5][6] This has made them valuable scaffolds in modern medicinal chemistry.
(S)-(+)-2-Heptyl isothiocyanate is a chiral ITC, meaning its biological activity is intrinsically linked to its specific three-dimensional structure. The synthesis of enantiomerically pure ITCs is therefore critical for elucidating structure-activity relationships and developing targeted therapeutics. This guide focuses on a robust and reliable synthetic pathway that starts from the corresponding chiral primary amine, (S)-2-aminoheptane, and preserves the critical stereochemistry at the C2 position.
Strategic Approach: Synthesis via Dithiocarbamate Intermediate
The most prevalent and versatile method for synthesizing isothiocyanates begins with a primary amine.[1] The general strategy involves a two-step sequence:
-
Formation of a Dithiocarbamate Salt: The primary amine undergoes a nucleophilic addition to carbon disulfide (CS₂), typically in the presence of a base, to form a stable dithiocarbamate salt intermediate.[1][7]
-
Desulfurization: This intermediate is then treated with a desulfurylating agent, which facilitates the elimination of a sulfur atom and the formation of the isothiocyanate N=C=S bond.[1][2]
While classic methods employed highly toxic reagents like thiophosgene[2][8][9][10], modern organic synthesis prioritizes safer, more environmentally benign alternatives. For chiral synthesis, the choice of the desulfurylating agent is paramount to prevent racemization.
Causality Behind Experimental Choice: The Sodium Persulfate Method
After careful consideration of various desulfurylating agents, this guide advocates for the use of sodium persulfate (Na₂S₂O₈). The rationale for this choice is threefold:
-
Stereochemical Integrity: The sodium persulfate method has been demonstrated to be highly effective for the synthesis of chiral isothiocyanates from their corresponding chiral amines without significant loss of enantiomeric purity.[2][11]
-
Safety and Environmental Profile: Sodium persulfate is a stable, easy-to-handle, and inexpensive solid.[2] The reaction can be performed in water, a green solvent, avoiding the use of hazardous organic solvents and toxic reagents.[11]
-
Efficiency and Scope: This method provides good to excellent yields for a wide range of alkyl and aryl isothiocyanates and is suitable for both small-scale and large-scale preparations.[2][11]
Reaction Mechanism and Pathway
The conversion of (S)-2-aminoheptane to (S)-(+)-2-Heptyl isothiocyanate proceeds through the following mechanistic steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of (S)-2-aminoheptane acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide. The presence of a base (e.g., NaOH) deprotonates the resulting intermediate, forming the sodium dithiocarbamate salt. This salt is stable and can often be generated in situ.
-
Oxidative Desulfurization: Sodium persulfate, a strong oxidizing agent, is introduced. It facilitates the removal of one sulfur atom from the dithiocarbamate moiety through an oxidative elimination process, leading to the formation of the final (S)-(+)-2-Heptyl isothiocyanate product.
The overall transformation is depicted below.
Caption: Overall synthetic pathway for (S)-(+)-2-Heptyl isothiocyanate.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| (S)-2-Aminoheptane | C₇H₁₇N | 115.22 | 2.31 g | 20.0 | 1.0 |
| Carbon Disulfide | CS₂ | 76.14 | 1.83 g (1.45 mL) | 24.0 | 1.2 |
| Sodium Hydroxide | NaOH | 40.00 | 1.60 g | 40.0 | 2.0 |
| Sodium Persulfate | Na₂S₂O₈ | 238.10 | 5.24 g | 22.0 | 1.1 |
| Deionized Water | H₂O | 18.02 | ~60 mL | - | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - |
Step-by-Step Methodology
-
Preparation of Dithiocarbamate Salt:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-2-aminoheptane (1.0 eq, 20.0 mmol) and a solution of sodium hydroxide (2.0 eq, 40.0 mmol) in 20 mL of deionized water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
While stirring vigorously, add carbon disulfide (1.2 eq, 24.0 mmol) dropwise over 20-30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting amine is fully consumed.[12][13]
-
-
Oxidative Desulfurization:
-
In a separate beaker, dissolve sodium persulfate (1.1 eq, 22.0 mmol) in 40 mL of deionized water.
-
Slowly add the aqueous solution of sodium persulfate to the dithiocarbamate salt solution dropwise over 30 minutes at room temperature.
-
Stir the resulting reaction mixture at room temperature for an additional 2-4 hours. Monitor the formation of the product by TLC.[13]
-
-
Workup and Isolation:
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[13][14]
-
-
Purification:
-
The crude product will be a yellowish oil. If necessary, purify the crude isothiocyanate by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent to yield the pure product.[14]
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Product Validation and Characterization
To ensure the integrity of the final product, a comprehensive characterization is essential:
-
Identity Confirmation: The structure of (S)-(+)-2-Heptyl isothiocyanate should be confirmed using standard spectroscopic methods:
-
Purity Analysis: Purity should be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Stereochemical Validation: The enantiomeric purity of the final product is critical. This should be determined using:
-
Chiral HPLC: Using a suitable chiral stationary phase to separate the (S) and (R) enantiomers.
-
Polarimetry: To measure the specific optical rotation, which should be positive for the (S)-enantiomer.
-
Conclusion
This guide outlines a robust, safe, and stereoretentive pathway for the synthesis of (S)-(+)-2-Heptyl isothiocyanate. By leveraging the reaction of the parent chiral amine with carbon disulfide followed by a green oxidative desulfurization step with sodium persulfate, this method avoids hazardous reagents while maintaining high fidelity of the stereocenter. The provided protocol, grounded in established chemical principles, offers a reliable and scalable solution for researchers and drug development professionals requiring access to enantiomerically pure isothiocyanates.
References
-
Borges, F., et al. (2020). Synthesis of 2‐Amino Substituted Oxazoles from α‐Amino Ketones and Isothiocyanates via Sequential Addition and I2‐Mediated Desulfurative Cyclization. ResearchGate. Available at: [Link]
-
Zhang, L., et al. (2018). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 14, 2931-2937. Available at: [Link]
-
Giszter, R., et al. (2020). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 25(23), 5769. Available at: [Link]
-
Wikipedia contributors. (2023). Sulforaphane. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Kumar, M., et al. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. ResearchGate. Available at: [Link]
-
Bakos, P. A., et al. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 26(11), 3373. Available at: [Link]
-
Shiozaki, F., et al. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isothiocyanates. Organic Chemistry Portal. Available at: [Link]
-
Peterson, E. A., & DeYong, J. T. (2023). Synthesis of Isothiocyanates: An Update. NIH Public Access. Available at: [Link]
-
Mączka, W., et al. (2021). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Molecules, 26(5), 1346. Available at: [Link]
-
Sharma, S. (1978). Thiophosgene in Organic Synthesis. ResearchGate. Available at: [Link]
-
Wikipedia contributors. (2023). Thiophosgene. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Kumar, M., et al. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Foods, 11(12), 1737. Available at: [Link]
-
Yang, C., et al. (2018). Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry, 20(13), 2951-2955. Available at: [Link]
-
Posner, G. H., et al. (1994). Design and synthesis of bifunctional isothiocyanate analogs of sulforaphane: correlation between structure and potency as inducers of anticarcinogenic detoxication enzymes. Journal of Medicinal Chemistry, 37(1), 170-176. Available at: [Link]
- Google Patents. (2013). CN103025710A - Process for the synthesis of isothiocyanates and derivatives thereof and uses of same.
-
National Center for Biotechnology Information. (n.d.). Thiophosgene. PubChem Compound Database. Available at: [Link]
-
Nguyen, V. T. (2016). A New and Effective Approach to the Synthesis of Sulforaphane. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Isothiocyanatoheptane. PubChem Compound Database. Available at: [Link]
-
Abba, M. L., et al. (2022). Isothiocyanates: A class of bioactive metabolites with chemopreventive potential. Biomedicine & Pharmacotherapy, 152, 113247. Available at: [Link]
-
Nguyen, V. T., et al. (2016). A New and Effective Approach to the Synthesis of Sulforaphane. Letters in Organic Chemistry, 13(1), 61-64. Available at: [Link]
-
Mandrich, L., et al. (2021). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 26(19), 5986. Available at: [Link]
-
Chemiolis. (2022, November 2). Making Thiophosgene. YouTube. Available at: [Link]
-
Chen, Y., et al. (2022). Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma. Nutrients, 14(22), 4811. Available at: [Link]
-
Pesciaioli, F., et al. (2015). Catalytic asymmetric synthesis of thiols. Angewandte Chemie International Edition, 54(1), 298-301. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Aminoheptane. PubChem Compound Database. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothiocyanate synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Thiophosgene - Wikipedia [en.wikipedia.org]
- 10. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. scbt.com [scbt.com]
- 16. 2-HEPTYL ISOTHIOCYANATE price,buy 2-HEPTYL ISOTHIOCYANATE - chemicalbook [chemicalbook.com]
